6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic synthesisCommon reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine: Shares structural similarities but differs in the core scaffold.
1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: Another compound with an imidazole ring but different core structure.
Uniqueness
6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21N7 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N7/c1-14-19-6-9-25(14)18-11-16(22-13-23-18)21-12-15-4-5-20-17(10-15)24-7-2-3-8-24/h4-6,9-11,13H,2-3,7-8,12H2,1H3,(H,21,22,23) |
InChI Key |
XZSIXSGVESXDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC(=NC=C3)N4CCCC4 |
Origin of Product |
United States |
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